3-chloro-N,N-dimethylpropane-1-sulfonamide
Overview
Description
3-chloro-N,N-dimethylpropane-1-sulfonamide is a chemical compound with the molecular formula C5H12ClNO2S and a molecular weight of 185.67 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Scientific Research Applications
3-chloro-N,N-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-N,N-dimethylpropane-1-sulfonamide can be synthesized through several methods. One common route involves the reaction of 3-chloropropane-1-sulfonyl chloride with dimethylamine . The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a base to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-N,N-dimethylpropane-1-sulfonamide .
Mechanism of Action
The mechanism of action of 3-chloro-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorine atom can participate in nucleophilic substitution reactions, altering the activity of enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N,N-dimethylpropane-1-amine: Similar in structure but lacks the sulfonamide group.
N,N-dimethyl-3-chloropropane-1-sulfonamide: A positional isomer with different reactivity.
Uniqueness
3-chloro-N,N-dimethylpropane-1-sulfonamide is unique due to its combination of a sulfonamide group and a chlorine atom, which provides distinct reactivity and interaction profiles compared to similar compounds .
Properties
IUPAC Name |
3-chloro-N,N-dimethylpropane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-7(2)10(8,9)5-3-4-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZGIOUJVDTSNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434469 | |
Record name | 3-chloro-N,N-dimethylpropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78472-00-1 | |
Record name | 3-chloro-N,N-dimethylpropane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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